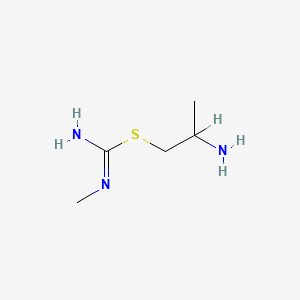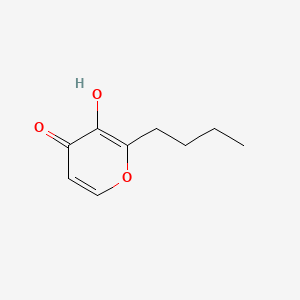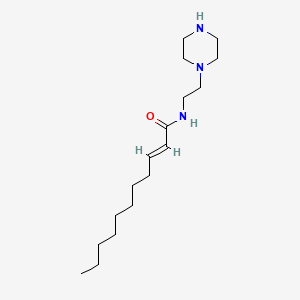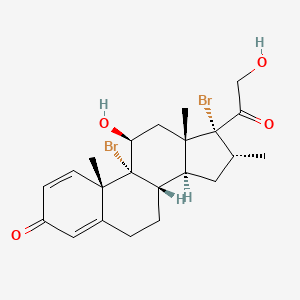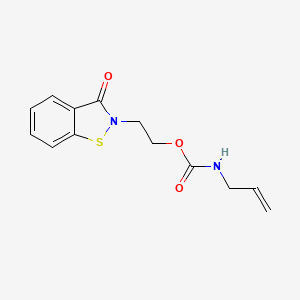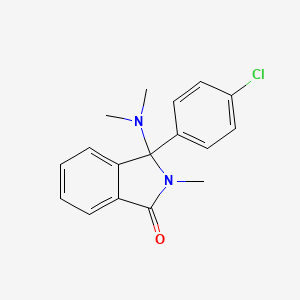
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- is a complex organic compound that belongs to the class of isoindolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- typically involves multi-step organic reactions. One common method might include the following steps:
Formation of Isoindolone Core: This can be achieved through the cyclization of an appropriate precursor.
Introduction of Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the isoindolone core.
Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction.
Methylation: The final step could involve the methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce double bonds or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindol-1-one, 3-phenyl-2,3-dihydro-2-methyl-: Lacks the chlorophenyl and dimethylamino groups.
1H-Isoindol-1-one, 3-(4-methoxyphenyl)-2,3-dihydro-2-methyl-: Contains a methoxy group instead of a chlorophenyl group.
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-2-methyl-: Lacks the dimethylamino group.
Uniqueness
The presence of the 4-chlorophenyl and dimethylamino groups in 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
69582-32-7 |
|---|---|
Formule moléculaire |
C17H17ClN2O |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-(dimethylamino)-2-methylisoindol-1-one |
InChI |
InChI=1S/C17H17ClN2O/c1-19(2)17(12-8-10-13(18)11-9-12)15-7-5-4-6-14(15)16(21)20(17)3/h4-11H,1-3H3 |
Clé InChI |
XVFLHIWTYGAGHK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


